molecular formula C14H25BClNO2 B14066604 (R)-BoroCpg(+)-Pinanediol-hydrochloride

(R)-BoroCpg(+)-Pinanediol-hydrochloride

Cat. No.: B14066604
M. Wt: 285.62 g/mol
InChI Key: KBRIBWUNFRKVHI-QGRIBYALSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-BoroCpg(+)-Pinanediol-hydrochloride is a useful research compound. Its molecular formula is C14H25BClNO2 and its molecular weight is 285.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-BoroCpg(+)-Pinanediol-hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-BoroCpg(+)-Pinanediol-hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H25BClNO2

Molecular Weight

285.62 g/mol

IUPAC Name

cyclopropyl-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C14H24BNO2.ClH/c1-13(2)9-6-10(13)14(3)11(7-9)17-15(18-14)12(16)8-4-5-8;/h8-12H,4-7,16H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m0./s1

InChI Key

KBRIBWUNFRKVHI-QGRIBYALSA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(C4CC4)N.Cl

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(C4CC4)N.Cl

Origin of Product

United States

Foundational & Exploratory

(R)-BoroCpg(+)-Pinanediol-hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Chiral Boron-Containing Building Blocks in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of highly specific and potent therapeutic agents is paramount. Within this context, chiral α-amino boronic acids and their derivatives have emerged as a class of compounds with significant potential. (R)-BoroCpg(+)-Pinanediol-hydrochloride stands as a key exemplar of these valuable synthetic building blocks. While not an active therapeutic agent in this protected form, its true significance lies in its role as a precursor to potent and selective enzyme inhibitors. The incorporation of a boronic acid moiety into an amino acid scaffold, coupled with the stereochemical control afforded by the pinanediol protecting group, provides a versatile platform for the synthesis of novel drug candidates.

This in-depth technical guide will provide a comprehensive overview of (R)-BoroCpg(+)-Pinanediol-hydrochloride, beginning with its fundamental chemical and physical properties and established synthetic routes. The narrative will then transition to its primary application in drug development: its potential as a precursor for arginase inhibitors. Arginase has been identified as a critical therapeutic target in a range of pathologies, most notably in oncology and inflammatory disorders. By exploring the mechanism of arginase inhibition, we can fully appreciate the therapeutic potential that can be unlocked from (R)-BoroCpg(+)-Pinanediol-hydrochloride. This guide will culminate in a discussion of generalized experimental protocols for the evaluation of arginase inhibitors, providing researchers with a practical framework for their own investigations.

Physicochemical Properties and Synthesis of (R)-BoroCpg(+)-Pinanediol-hydrochloride

(R)-BoroCpg(+)-Pinanediol-hydrochloride is a chiral α-amino boronic acid derivative where the boronic acid functional group is protected as a pinanediol ester. The "(+)-Pinanediol" serves as both a protecting group and a chiral auxiliary, ensuring the stereochemical integrity of the adjacent amino acid side chain. The "Cpg" designation is understood to represent a cyclopropylglycine side chain, a non-proteinogenic amino acid that can confer unique conformational constraints and metabolic stability to a peptide or small molecule.

PropertyValueSource
CAS Number732285-43-7[1]
Molecular FormulaC14H25BClNO2[1]
Molecular Weight285.62 g/mol [1]
AppearanceTypically a white to off-white solid
SolubilitySoluble in organic solvents such as methanol and chloroform[2]

The synthesis of α-amino boronic acid pinanediol esters is a well-established process in organic chemistry, often relying on the Matteson homologation reaction.[3][4] This stereospecific reaction allows for the insertion of a chloromethyl group into a boronic ester, which can then be displaced by an azide or other nitrogen-containing nucleophile to introduce the α-amino functionality. The pinanediol group, derived from either (+)- or (-)-α-pinene, directs the stereochemistry of the newly formed chiral center.

The pinanediol ester serves as a stable protecting group for the boronic acid, which would otherwise be prone to dehydration to form boroxines (cyclic trimers).[2] This protection is crucial for subsequent synthetic manipulations, such as peptide coupling reactions. The deprotection of the pinanediol group is typically achieved under acidic conditions or through transesterification with another diol or boronic acid, yielding the free α-amino boronic acid ready for biological evaluation.[3][4]

Therapeutic Potential: (R)-BoroCpg as a Precursor for Arginase Inhibitors

The primary therapeutic relevance of (R)-BoroCpg(+)-Pinanediol-hydrochloride lies in its potential as a precursor for arginase inhibitors. Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea.[5] There are two isoforms of arginase in mammals, ARG1 and ARG2, which are expressed in different tissues and cellular compartments.[5]

The Role of Arginase in Disease Pathophysiology

Under normal physiological conditions, arginase plays a key role in the urea cycle, which is essential for the detoxification of ammonia.[5] However, in various disease states, including many cancers, the expression and activity of arginase are significantly upregulated.[6][7] This overexpression of arginase in the tumor microenvironment leads to the depletion of L-arginine.[6][7]

L-arginine is a critical substrate for two key enzyme families: arginases and nitric oxide synthases (NOS). By outcompeting NOS for their common substrate, L-arginine, upregulated arginase activity leads to a decrease in the production of nitric oxide (NO).[5] NO is a crucial signaling molecule involved in various physiological processes, including vasodilation and immune responses.

The depletion of L-arginine and the subsequent reduction in NO production have profound implications for the anti-tumor immune response. T-cells, key players in the adaptive immune system, require L-arginine for their proliferation and effector functions.[6][7] Arginase-mediated L-arginine depletion in the tumor microenvironment leads to T-cell dysfunction and anergy, thereby allowing cancer cells to evade immune surveillance.[6][7]

Mechanism of Action of Boronic Acid-Based Arginase Inhibitors

Boronic acid-based compounds have emerged as potent inhibitors of arginase.[6][7][8] The boron atom in its trigonal planar sp2 hybridized state is electrophilic and can readily interact with nucleophiles. In the active site of arginase, the boronic acid moiety of an inhibitor is thought to form a tetrahedral intermediate by coordinating with a hydroxide ion that bridges the two manganese ions. This tetrahedral boronate species mimics the transition state of the L-arginine hydrolysis reaction, leading to potent and reversible inhibition of the enzyme.

The general mechanism of arginase inhibition by a boronic acid-based inhibitor is depicted in the following signaling pathway diagram:

Arginase_Inhibition_Pathway L_Arginine L-Arginine Arginase Arginase (Upregulated in TME) L_Arginine->Arginase Substrate NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate T_Cell_Proliferation T-Cell Proliferation & Function L_Arginine->T_Cell_Proliferation Required for L_Ornithine_Urea L-Ornithine + Urea Arginase->L_Ornithine_Urea Hydrolysis Immune_Evasion Tumor Immune Evasion Arginase->Immune_Evasion Promotes BoroCpg (R)-BoroCpg (Active Inhibitor) BoroCpg->Arginase Inhibition NO Nitric Oxide (NO) NOS->NO NO->T_Cell_Proliferation Promotes Immune_Response Anti-Tumor Immune Response T_Cell_Proliferation->Immune_Response Immune_Response->Immune_Evasion Suppresses

Mechanism of Arginase Inhibition by (R)-BoroCpg.

By inhibiting arginase, (R)-BoroCpg (in its deprotected, active form) would increase the bioavailability of L-arginine in the tumor microenvironment. This, in turn, would restore the activity of NOS, leading to increased NO production, and provide T-cells with the necessary fuel for their proliferation and anti-tumor functions. The net result is a reversal of the immunosuppressive tumor microenvironment and an enhanced anti-tumor immune response.

Experimental Protocols for the Evaluation of Arginase Inhibitors

The evaluation of a potential arginase inhibitor, derived from a precursor like (R)-BoroCpg(+)-Pinanediol-hydrochloride, involves a series of in vitro and in vivo experiments. The following provides a generalized workflow for this process.

In Vitro Arginase Inhibition Assay

Objective: To determine the potency of the test compound in inhibiting the enzymatic activity of purified arginase.

Principle: The assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase. The inhibitor's potency is quantified by determining its IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (deprotected (R)-BoroCpg) in an appropriate solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer.

    • Prepare a solution of purified recombinant human arginase I or II in activation buffer (containing MnCl2).

    • Prepare a solution of L-arginine in assay buffer.

    • Prepare the urea detection reagents (e.g., α-isonitrosopropiophenone).

  • Enzyme Activation:

    • Incubate the arginase solution at an elevated temperature (e.g., 55-60 °C) for a short period (e.g., 10 minutes) to ensure full activation by the manganese cofactor.

  • Inhibition Reaction:

    • In a 96-well plate, add the diluted test compound solutions.

    • Add the activated arginase solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the L-arginine solution to each well.

    • Incubate the reaction mixture at 37 °C for a specific time (e.g., 15-30 minutes).

  • Reaction Quenching and Urea Detection:

    • Stop the reaction by adding an acidic solution.

    • Add the urea detection reagents and heat the plate to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays

Objective: To assess the effect of the arginase inhibitor on L-arginine levels and T-cell proliferation in a co-culture system.

Methodology:

  • Co-culture Setup:

    • Co-culture a cancer cell line known to express high levels of arginase with human peripheral blood mononuclear cells (PBMCs) or a specific T-cell line.

  • Treatment:

    • Treat the co-cultures with varying concentrations of the test compound.

  • L-Arginine Quantification:

    • After a specified incubation period, collect the cell culture supernatant.

    • Quantify the concentration of L-arginine in the supernatant using a suitable method, such as HPLC or a commercially available L-arginine assay kit.

  • T-cell Proliferation Assay:

    • Assess T-cell proliferation in the co-cultures using methods such as CFSE staining followed by flow cytometry or a BrdU incorporation assay.

In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of the arginase inhibitor in a preclinical animal model.

Methodology:

  • Animal Model:

    • Use a syngeneic tumor model in immunocompetent mice (e.g., CT26 colon carcinoma in BALB/c mice).

  • Tumor Implantation:

    • Implant the tumor cells subcutaneously into the mice.

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the arginase inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment:

    • Monitor tumor growth over time by measuring tumor volume.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess immune cell infiltration).

The following diagram illustrates a general experimental workflow for the evaluation of an arginase inhibitor:

Arginase_Inhibitor_Workflow Start (R)-BoroCpg(+)-Pinanediol-HCl (Precursor) Deprotection Deprotection (e.g., Acid Hydrolysis) Start->Deprotection Active_Compound Active (R)-BoroCpg (Free Boronic Acid) Deprotection->Active_Compound In_Vitro In Vitro Evaluation Active_Compound->In_Vitro Cell_Based Cell-Based Assays Active_Compound->Cell_Based In_Vivo In Vivo Efficacy Active_Compound->In_Vivo Inhibition_Assay Arginase Inhibition Assay (IC50 Determination) In_Vitro->Inhibition_Assay Lead_Optimization Lead Optimization Inhibition_Assay->Lead_Optimization Co_Culture Tumor-Immune Cell Co-culture (L-Arginine & T-Cell Proliferation) Cell_Based->Co_Culture Co_Culture->Lead_Optimization Animal_Model Syngeneic Mouse Tumor Model (Tumor Growth Inhibition) In_Vivo->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Animal_Model->Lead_Optimization PK_PD->Lead_Optimization

Workflow for the Evaluation of an Arginase Inhibitor.

Conclusion

(R)-BoroCpg(+)-Pinanediol-hydrochloride represents a sophisticated and valuable tool in the arsenal of the medicinal chemist. While its direct biological activity is limited by the pinanediol protecting group, its true potential is realized upon deprotection to the free boronic acid. The resulting (R)-BoroCpg is a promising candidate for the development of potent and selective arginase inhibitors. By targeting arginase, these inhibitors can modulate the tumor microenvironment, restore T-cell function, and ultimately enhance the body's own anti-tumor immune response. The synthetic accessibility of (R)-BoroCpg(+)-Pinanediol-hydrochloride, coupled with the well-defined therapeutic rationale for arginase inhibition, makes it and similar chiral boronic acid building blocks highly attractive starting points for the discovery and development of novel immunotherapies. The experimental workflows outlined in this guide provide a solid foundation for researchers to unlock the full therapeutic potential of this important class of molecules.

References

  • Yang, W., Gao, X., & Wang, B. (2017). Synthesis of biologically active boron-containing compounds. RSC Advances, 7(85), 54269-54280. [Link]

  • Yang, W., Gao, X., & Wang, B. (2017). Synthesis of biologically active boron-containing compounds. SciSpace. [Link]

  • Borek, B., et al. (2020). Boronic acid-based arginase inhibitors in cancer immunotherapy. Bioorganic & Medicinal Chemistry, 28(20), 115658. [Link]

  • Borek, B., et al. (2020). Boronic acid-based arginase inhibitors in cancer immunotherapy. ResearchGate. [Link]

  • Chico, L. K., et al. (2012). Effect of the mammalian arginase inhibitor 2(S)-amino-6-boronohexanoic acid on Bacillus anthracis arginase. Molecular Medicine, 18, 595-602. [Link]

  • Matteson, D. S., Jesthi, P. K., & Sadhu, K. M. (1984). Synthesis and properties of pinanediol .alpha.-amido boronic esters. Organometallics, 3(8), 1284-1288. [Link]

  • ResearchGate. (n.d.). Syntheisis of α-amino pinanediol boronic ester (5). Retrieved March 4, 2026, from [Link]

  • Borek, B., et al. (2020). Boronic acid-based arginase inhibitors in cancer immunotherapy. PubMed. [Link]

  • Adams, J., et al. (2005). Formulation of boronic acid compounds. U.S.
  • Medina-Franco, J. L., et al. (2018). Structural and Biological Overview of Boron-containing Amino Acids in the Medicinal Chemistry Field. Current Medicinal Chemistry, 25(33), 4047-4061. [Link]

  • Shenvi, A. B., & Kettner, C. A. (1985). Peptide boronic acids. U.S.
  • Rodrigues, T., et al. (2020). Arginase as a Potential Biomarker of Disease Progression: A Molecular Imaging Perspective. International Journal of Molecular Sciences, 21(15), 5281. [Link]

  • PubChem. (n.d.). BoroGly-(+)-Pinanediol-HCl. Retrieved March 4, 2026, from [Link]

  • Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

Sources

The Architecture of Boronic Acid Transition State Inhibitors: A Deep Dive into (R)-BoroCpg(+)-Pinanediol-HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern rational drug design, targeting serine and threonine proteases requires warheads capable of achieving high-affinity, reversible covalent binding. (R)-BoroCpg(+)-Pinanediol-hydrochloride (CAS: 732285-43-7) has emerged as a premier chiral building block for synthesizing Boronic Acid Transition State Inhibitors (BATSIs)[1].

As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a precisely engineered structural module. The molecule consists of three critical domains: the electrophilic boronic acid core, the conformationally restricted cyclopropylglycine (Cpg) side chain, and the (+)-pinanediol chiral auxiliary. This whitepaper deconstructs the physicochemical properties, mechanistic advantages, and validated synthetic workflows for integrating (R)-BoroCpg into advanced therapeutic pipelines.

Physicochemical Properties & Structural Analysis

Before deploying this intermediate in a synthetic campaign, it is critical to understand its quantitative parameters. The table below summarizes the core data required for stoichiometric calculations and analytical validation.

PropertyValue / Specification
Chemical Name (R)-amino(cyclopropyl)methylboronic acid (+)-pinanediol ester hydrochloride
Common Name (R)-BoroCpg(+)-Pinanediol-HCl
CAS Registry Number 732285-43-7[1]
Molecular Formula C₁₄H₂₅BClNO₂[1]
Molecular Weight 285.62 g/mol [1]
Stereochemistry (R)-configuration at the α-carbon
Physical State White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, Methanol, and Dichloromethane
Structural Causality: Why Cpg and (+)-Pinanediol?

The Cyclopropylglycine (Cpg) Side Chain: In peptide-based protease inhibitors, the amino acid side chains dictate target specificity by docking into the enzyme's S-subsites. Converting a flexible aliphatic residue (like Valine or Isoleucine) to cyclopropylglycine restricts the conformational degrees of freedom. This conformational constriction provides a distinct entropic advantage upon binding to hydrophobic pockets (such as the S1 or S4 pockets of target proteases), significantly lowering the IC₅₀ and increasing inhibitor effectiveness[2].

The (+)-Pinanediol Auxiliary: Free α-amino boronic acids are highly unstable, prone to rapid protodeboronation, oxidation, and racemization. The (+)-pinanediol ester serves a dual purpose. First, during the initial Matteson homologation, it acts as a chiral directing group to exclusively set the (R)-stereocenter. Second, it is exceptionally robust against hydrolysis, effectively masking the electrophilic boron atom during the harsh basic conditions of subsequent peptide coupling steps[3].

Mechanism of Action: The BATSI Paradigm

When the final deprotected BoroCpg-containing peptide enters a biological system, it acts as a transition state mimic. The catalytic serine (or threonine) hydroxyl group of the target protease nucleophilically attacks the electron-deficient sp² hybridized boron atom. This forms a stable, sp³ hybridized tetrahedral boronate complex. Because this reaction is reversible, it avoids the off-target toxicity often associated with irreversible covalent modifiers, while maintaining an exceptionally long target residence time.

BATSI_Mechanism Target Serine/Threonine Protease (Active Site) Complex Reversible Covalent Complex (Tetrahedral Boronate) Target->Complex Nucleophilic Attack (Ser-OH) Inhibitor Boronic Acid Inhibitor (Deprotected BoroCpg) Inhibitor->Complex Electrophilic Boron Effect Enzyme Inactivation & Disease Modulation Complex->Effect Transition State Mimicry

Caption: Mechanism of Action: BATSI covalent binding to target protease active site.

Experimental Workflows: Synthesis & Deprotection

The integration of (R)-BoroCpg(+)-Pinanediol-HCl into a drug candidate requires two primary phases: peptide coupling and auxiliary deprotection. Below are the field-proven, self-validating protocols designed to maximize yield while preserving stereochemical integrity.

Protocol A: Solution-Phase Peptide Coupling

Objective: Couple the (R)-BoroCpg intermediate to the C-terminus of a growing peptide chain without inducing epimerization. Causality: The hydrochloride salt must be neutralized in situ to liberate the nucleophilic free amine. We utilize HATU as the coupling reagent due to its superior efficiency in suppressing the racemization of the preceding amino acid.

  • Activation: Suspend the preceding N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture to activate the carboxylic acid. Stir for 5 minutes at 0 °C.

  • Amine Introduction: Add (R)-BoroCpg(+)-Pinanediol-HCl (1.0 eq) directly to the activated mixture. Insight: The pinanediol ester completely masks the boron atom, preventing premature cyclic complexation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the consumption of the starting material via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Biphasic Transesterification (Pinanediol Removal)

Objective: Cleave the highly stable (+)-pinanediol auxiliary to yield the active free boronic acid API. Causality: Direct aqueous hydrolysis of pinanediol esters is thermodynamically unfavorable and often leads to degradation. To overcome this, we utilize a biphasic transesterification system. An excess of a sacrificial boronic acid (e.g., methylboronic acid) is used. The sacrificial boronic acid irreversibly traps the liberated pinanediol, partitioning into the organic phase and driving the equilibrium forward to yield the free α-amino boronic acid in the aqueous phase[4].

  • Solvent Setup: Dissolve the purified pinanediol-protected peptidyl boronate in a biphasic mixture of Dichloromethane (DCM) and 0.2 M aqueous HCl (1:1 v/v).

  • Sacrificial Reagent: Add 10 equivalents of Methylboronic acid (MeB(OH)₂) to the reaction mixture[4].

  • Equilibration: Stir the biphasic mixture vigorously at room temperature for 12–16 hours. Insight: Vigorous stirring is critical to maximize the interfacial surface area, as the transesterification occurs strictly at the phase boundary.

  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate and discard the organic layer (which now contains the lipophilic pinanediol-methylboronate byproduct).

  • Washing: Wash the remaining aqueous layer with fresh DCM (3x) to ensure the complete removal of any residual auxiliary or organic impurities.

  • Isolation: Lyophilize the aqueous layer to isolate the highly pure, active free boronic acid inhibitor as a hydrochloride salt.

Synthetic_Workflow Start (R)-BoroCpg(+)-Pinanediol-HCl (Starting Material) Coupling Peptide Coupling (HATU/DIPEA) Start->Coupling Intermediate Pinanediol-Protected Peptidyl Boronate Coupling->Intermediate Amino Acid Addition Deprotection Transesterification (MeB(OH)2, HCl/DCM) Intermediate->Deprotection API Active Boronic Acid API (Free B(OH)2) Deprotection->API Pinanediol Removal

Caption: Synthetic workflow from (R)-BoroCpg(+)-Pinanediol-HCl to active free boronic acid API.

Analytical Validation Standards

To ensure the integrity of the synthesized compounds, the following analytical validations must be performed:

  • LC-MS: The free boronic acid will often appear as a complex mixture of the free acid, the boroxine trimer, and solvent adducts (e.g., methanol adducts if run in MeOH). This is normal behavior for free boronic acids and should not be misinterpreted as degradation.

  • Chiral HPLC: Essential for confirming that no epimerization occurred at the α-carbon during the HATU coupling step.

  • ¹¹B NMR: A critical tool for confirming deprotection. The shift from a protected boronate ester (typically around ~30 ppm) to a free boronic acid/boronate anion provides definitive proof of successful pinanediol removal.

References

  • Link, A. J., et al. "Combatting virulent gut bacteria by inhibiting the biosynthesis of a two-component lanthipeptide toxin". PMC - National Institutes of Health. Available at: [Link]

  • Morken, J. P., et al. "Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes". PMC - National Institutes of Health. Available at:[Link]

  • Tondi, D., et al. "Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry". MDPI. Available at: [Link]

Sources

Theoretical studies on (R)-BoroCpg(+)-Pinanediol-hydrochloride transition states

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Exploration of (R)-BoroCpg(+)-Pinanediol-hydrochloride Transition States

Authored by a Senior Application Scientist

Introduction

Boronic acids and their derivatives represent a cornerstone of modern organic synthesis and medicinal chemistry.[1][2] Their unique electronic structure, characterized by a Lewis acidic boron center, allows them to act as versatile intermediates and, notably, as potent transition state analogue inhibitors for a variety of enzymes.[3][4][5][6] Boronic acid transition state inhibitors (BATSIs) have garnered significant attention, particularly in the development of novel therapeutics, as they can mimic the tetrahedral transition state of substrate hydrolysis with high fidelity.[3][4][5] This guide focuses on a specific, chiral boronic acid derivative, (R)-BoroCpg(+)-Pinanediol-hydrochloride, a compound that combines the reactive potential of a boronic acid with the stereodirecting capabilities of a pinanediol auxiliary.[7][8]

While the synthetic utility of such compounds is appreciated, a deep, mechanistic understanding of their reactivity and interaction with biological targets necessitates the study of their transition states. Direct experimental observation of these fleeting atomic arrangements is often intractable.[9] Consequently, theoretical and computational chemistry provide an indispensable toolkit for elucidating the structure, energetics, and dynamics of these critical points along a reaction coordinate.[10][11][12][13]

This technical guide provides a comprehensive framework for the theoretical investigation of the transition states involving (R)-BoroCpg(+)-Pinanediol-hydrochloride. We will delve into the foundational principles that underpin such a study, propose a rigorous computational methodology, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to gain deeper insights into the mechanisms of action of chiral boronic acid derivatives.

Theoretical Underpinnings

The Significance of Transition States

A transition state represents the highest energy point along the lowest energy path of a chemical reaction, connecting reactants to products.[9] The structure of the transition state governs the activation energy and, therefore, the rate of the reaction. In the context of drug design, molecules that can mimic the transition state of an enzymatic reaction can bind to the enzyme's active site with exceptionally high affinity, leading to potent and selective inhibition.[3][6]

Boronic Acids as Transition State Analogues

The boron atom in a boronic acid possesses a vacant p-orbital, rendering it Lewis acidic and electrophilic.[1][14] This allows it to readily accept a nucleophilic attack, for instance, from the catalytic serine residue in a serine protease, forming a stable tetrahedral adduct.[3][4][6] This tetrahedral boronate species closely resembles the high-energy tetrahedral intermediate of amide or ester hydrolysis, making boronic acids excellent transition state analogues.[3][5][15] The stability of this adduct can effectively block the enzyme's catalytic activity.

The Role of the (+)-Pinanediol Chiral Auxiliary

The incorporation of a (+)-pinanediol moiety introduces a rigid, sterically defined chiral environment around the boron center.[7][8][16] This chiral auxiliary is instrumental in stereoselective synthesis, as it directs the approach of incoming reagents to one face of the molecule.[7][8][17] In the context of transition states, the pinanediol framework is expected to:

  • Induce Facial Selectivity: The bulky pinane structure will sterically hinder one face of the boronic acid, favoring the formation of one diastereomeric transition state over the other.

  • Constrain Conformational Freedom: The rigid bicyclic system reduces the number of accessible conformations, leading to a more well-defined and potentially more stable transition state geometry.

  • Influence Stability: The electronic and steric properties of the pinanediol can affect the stability of both the ground state and the transition state, thereby modulating the overall reaction barrier.[18]

A theoretical study must, therefore, carefully consider the conformational landscape imposed by the pinanediol auxiliary to accurately model the relevant transition states.

Proposed Computational Methodology

The following section outlines a detailed, step-by-step protocol for a comprehensive theoretical investigation of the transition states of (R)-BoroCpg(+)-Pinanediol-hydrochloride. This protocol is designed to be a self-validating system, with each step building upon the previous one to ensure the reliability of the final results.

Step 1: Molecular Model Construction and Ground State Optimization
  • Initial Structure Generation: Construct the 3D structure of (R)-BoroCpg(+)-Pinanediol-hydrochloride using a molecular building program. Ensure the correct stereochemistry is represented for both the BoroCpg moiety and the (+)-pinanediol auxiliary.

  • Conformational Search: Perform a systematic conformational search to identify the low-energy ground state conformers of the molecule. This is crucial as the initial geometry can significantly influence the calculated transition state.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformers using Density Functional Theory (DFT). A common and effective functional for such systems is B3LYP, paired with a Pople-style basis set such as 6-31G(d,p).[10][19] The inclusion of dispersion corrections (e.g., D3) is recommended to accurately account for non-covalent interactions.[10]

  • Vibrational Frequency Analysis: Perform a vibrational frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

Step 2: Transition State Searching

The approach for finding a transition state will depend on the specific reaction being studied. For instance, if modeling the inhibition of a serine protease, the reaction would be the nucleophilic attack of a serine hydroxyl group on the boron atom.

  • Initial Guess Construction: Create an initial guess for the transition state geometry. This can be done by manually adjusting the bond lengths and angles of the reactants towards the expected product geometry. For an enzymatic reaction, this would involve positioning the (R)-BoroCpg(+)-Pinanediol-hydrochloride molecule in the active site of the enzyme (or a model thereof) and bringing the nucleophilic serine residue into proximity with the boron atom.

  • Transition State Optimization: Employ a transition state optimization algorithm, such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method. These algorithms will search for a first-order saddle point on the potential energy surface.

  • Frequency Calculation and Verification: Once a stationary point is located, perform a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.[9]

Step 3: Reaction Pathway Analysis
  • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located transition state connects the desired reactants and products, perform an IRC calculation. This involves following the reaction path downhill from the transition state in both the forward and reverse directions.[9] A successful IRC calculation will lead to the optimized geometries of the reactant and product complexes.

Computational Workflow Diagram

G cluster_prep Preparation cluster_ts Transition State Location cluster_validation Validation & Analysis A 1. Build 3D Model of (R)-BoroCpg(+)-Pinanediol-HCl B 2. Conformational Search A->B C 3. Ground State Optimization (DFT) B->C D 4. Verify Minimum (No Imaginary Frequencies) C->D E 5. Construct Initial TS Guess D->E Proceed if stable minimum F 6. Optimize to Saddle Point (TS Search) E->F G 7. Verify TS (One Imaginary Frequency) F->G H 8. IRC Calculation G->H Proceed if true TS I 9. Confirm Reactant & Product Connectivity H->I J 10. Analyze Energetics and Geometry I->J

Caption: A simplified representation of a hypothetical transition state.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the study of transition states involving (R)-BoroCpg(+)-Pinanediol-hydrochloride. By employing rigorous computational methodologies such as DFT, it is possible to gain unprecedented insight into the structure, stability, and reactivity of this chiral boronic acid derivative. The proposed workflow, from model construction to transition state verification and analysis, provides a robust pathway for researchers to explore the mechanistic details that govern its chemical and biological activity.

The insights gained from such a theoretical study can have a significant impact on drug development efforts. A detailed understanding of the transition state of enzyme inhibition can inform the design of more potent and selective inhibitors. Furthermore, the elucidation of the role of the pinanediol auxiliary can guide the development of new chiral reagents for asymmetric synthesis.

Future work should focus on integrating these theoretical predictions with experimental validation. Kinetic studies, for example, can provide experimental activation energies that can be compared with the calculated values. X-ray crystallography of inhibitor-enzyme complexes, where possible, can offer structural validation of the computationally determined binding modes. The synergy between theoretical and experimental approaches will undoubtedly accelerate the advancement of our understanding and application of this important class of molecules.

References

  • Transition state analysis by DFT calculation: Global minima for cis and... - ResearchGate. Available at: [Link]

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases - PMC. Available at: [Link]

  • Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M b-Lactamases - IRIS. Available at: [Link]

  • DFT-calculated key transition state structures for the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • A Study of Transesterification of Chiral (−)-Pinanediol Methylboronic Ester with Various Structurally Modified Diols - ResearchGate. Available at: [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Available at: [Link]

  • Insertion of Chiral Carbenoids in Pinanediol Boronic Esters | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses - ResearchGate. Available at: [Link]

  • Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Directed chiral synthesis with pinanediol boronic esters | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Interactions of “Bora-Penicilloates” with Serine β-Lactamases and DD-Peptidases | Biochemistry - ACS Publications. Available at: [Link]

  • Boron K-edge XAS and TDDFT Studies of Covalent Metal–Ligand Bonding in Ni(C2B9H11)2 - OSTI.GOV. Available at: [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Available at: [Link]

  • Construction of fused BN-heterocycles via boron atom insertion: DFT insights into the Lewis acid–base (BBr3/NEt3) cooperative mechanism and selectivity - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses - PubMed. Available at: [Link]

  • Structural evolution and electronic properties of boron sulfides (B2S3)n (n = 1–6): insights from DFT calculations - RSC Publishing. Available at: [Link]

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. Available at: [Link]

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. | Semantic Scholar. Available at: [Link]

  • Computational Study of Transition State of-[3][10][16]Thiadiazolo- [3,4-C]-benzoxadiazole-1-oxide and. Available at: [Link]

Sources

Methodological & Application

Application Note: Stereospecific Suzuki-Miyaura Cross-Coupling Using Chiral Boronic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of


 bonds via Suzuki-Miyaura cross-coupling is a cornerstone of modern drug discovery. However, coupling chiral secondary alkylboronic esters  without eroding stereochemical information remains a significant challenge. Unlike primary alkyl coupling, secondary systems are prone to racemization via 

-hydride elimination or non-stereospecific transmetallation pathways.

This guide provides a definitive technical framework for achieving high stereospecificity. We detail the mechanistic divergence between stereoretentive and stereoinvertive pathways and provide three validated protocols to cover the widest range of substrates, from benzylic secondary esters to hindered tertiary centers.

Mechanistic Insight: The Stereochemical Fork

The stereochemical outcome of the Suzuki-Miyaura reaction is determined almost exclusively during the transmetallation step . Understanding the transition state allows you to select conditions that force the reaction down a single path.

The Two Pathways
  • Stereoretention (

    
    ): 
    
    • Mechanism: The boronic ester coordinates to the palladium center (often via a bridging hydroxo or alkoxo ligand), forming a four-membered Pd-O-B-C transition state. The alkyl group migrates from boron to palladium in a concerted syn-fashion.

    • Favored By: Electron-rich phosphines (

      
      ), presence of coordinating bases (OH, alkoxides), and additives like 
      
      
      
      that facilitate "activated" transmetallation.
    • Typical Substrates: Secondary benzylic and allylic boronic esters (Crudden-type).[1]

  • Stereoinversion (

    
     / 
    
    
    
    -like):
    • Mechanism: The palladium complex acts as an electrophile, attacking the carbon-boron bond from the backside while a base activates the boron. This resembles an

      
       displacement.
      
    • Favored By: Bulky, electron-rich ligands (e.g., Buchwald biarylphosphines like XPhos, RuPhos) and specific boron species like trifluoroborates (

      
      ).
      
    • Typical Substrates: Unactivated secondary alkyltrifluoroborates (Molander-type) or

      
      -acylamino boronates (Suginome-type).
      
Visualization: Catalytic Cycle & Stereochemistry

SuzukiStereochemistry Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X BaseEx Ligand Exchange (Ar-Pd-OH/OR) OxAdd->BaseEx Base (OH-) TransMetal Transmetallation (Critical Step) BaseEx->TransMetal RetTS SE2(cyclic) Transition State (Concerted Syn-Migration) TransMetal->RetTS Low Steric Ligand (e.g., PPh3) InvTS SE2(open) Transition State (Anti-Attack / SN2-like) TransMetal->InvTS Bulky Ligand (e.g., RuPhos) RetProd Product: RETENTION (Benzylic/Allylic Esters) RetTS->RetProd Reductive Elim. RetProd->Pd0 InvProd Product: INVERSION (Trifluoroborates/Activated Esters) InvTS->InvProd Reductive Elim. InvProd->Pd0

Caption: Divergent stereochemical pathways in Suzuki-Miyaura coupling dictated by ligand sterics and transmetallation mechanism.

Critical Experimental Parameters

The Role of Silver Oxide ( )

In stereoretentive couplings (Protocol A),


 is superior to standard carbonate bases.
  • Function: It acts as a halide scavenger (removing I/Br from Pd) and activates the boronic ester via a Ag-O-B interaction, facilitating transmetallation at lower temperatures.

  • Benefit: Lower temperature prevents

    
    -hydride elimination and thermal racemization.
    
Ligand Selection[2]
  • Triphenylphosphine (

    
    ):  The "Gold Standard" for retention in benzylic systems. Its smaller cone angle allows the necessary 4-membered cyclic transition state.
    
  • Buchwald Ligands (RuPhos/XPhos): Essential for inversion or coupling unactivated alkyl chains. Their bulk prevents the cyclic transition state, forcing the open (invertive) pathway.

Boron Species Stability
  • Protodeboronation: A major failure mode for chiral esters.

  • Mitigation: If using boronic esters, ensure they are purified (remove free boronic acid). For unstable substrates, convert to Potassium Trifluoroborates (

    
    ) , which slowly release the active species, maintaining a low concentration of the sensitive boronic acid.
    

Validated Protocols

Protocol A: Stereoretentive Coupling (Crudden Conditions)

Target: Secondary Benzylic & Allylic Boronic Esters. Mechanism: Retention of Configuration (


 es).

Reagents:

  • 
     (8-10 mol%)
    
  • 
     (1.5 equiv)
    
  • Aryl Iodide (1.0 equiv)

  • Chiral Boronic Ester (1.1 - 1.2 equiv)

  • Solvent: DME (Dimethoxyethane) / Water (Typical ratio 10:1)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with

    
     (0.08 mmol), 
    
    
    
    (1.5 mmol), and the Aryl Iodide (1.0 mmol).
  • Solvation: Add degassed DME (4 mL). Stir for 5 minutes to ensure catalyst dispersion.

  • Addition: Add the Chiral Boronic Ester (1.2 mmol) as a solution in DME (1 mL).

  • Activation: Add degassed water (0.5 mL). Note: Water is essential for the boronate formation.

  • Reaction: Seal the vial and heat to 60°C (oil bath temperature). Stir for 18–24 hours.

    • Checkpoint: Monitor by LCMS.[2] If black Pd precipitates early (<1 hr), oxygen ingress occurred.

  • Workup: Filter through a pad of Celite to remove silver salts. Rinse with

    
    . Concentrate and purify via silica flash chromatography.
    
Protocol B: Stereoinvertive Coupling (Molander Conditions)

Target: Secondary Alkyl Trifluoroborates (Unactivated). Mechanism: Inversion of Configuration (


 es).

Reagents:

  • Catalyst: XPhos-Pd-G3 or RuPhos-Pd-G3 (2-5 mol%)

  • Base:

    
     or 
    
    
    
    (3.0 equiv)
  • Chiral Alkyl Trifluoroborate (1.0 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Solvent: Toluene / Water (3:1)

Step-by-Step Procedure:

  • Assembly: Combine Aryl Halide (1.0 mmol), Chiral Trifluoroborate (1.0 mmol), Base (3.0 mmol), and Pd-Precatalyst (0.05 mmol) in a reaction tube equipped with a stir bar.

  • Degassing: Seal the tube with a septum. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent: Add degassed Toluene (3 mL) and Water (1 mL) via syringe.

  • Reaction: Heat vigorously at 80°C for 12–24 hours.

    • Why Vigorously? Biphasic mixtures require rapid stirring (1000 rpm) for effective phase transfer.

  • Workup: Dilute with water and extract with EtOAc.

Protocol C: "Transition-Metal-Free" Oxidative Coupling (Aggarwal Strategy)

Target: Tertiary Boronic Esters & Hindered Secondary Centers. Mechanism: Stereospecific 1,2-Migration (Retention).

Reagents:

  • Aryl Lithium Reagent (generated in situ)

  • Chiral Boronic Ester (1.0 equiv)

  • Electrophile: NBS (N-Bromosuccinimide) (1.0 - 1.1 equiv)

  • Solvent: THF

Step-by-Step Procedure:

  • Boronate Formation: Cool a solution of Chiral Boronic Ester (1.0 mmol) in THF to -78°C. Add Aryl Lithium (1.0 mmol) dropwise. Stir for 30-60 mins to form the "Ate" complex (Boronate).

  • Coupling Trigger: Dissolve NBS (1.0 mmol) in THF and add it quickly to the boronate solution at -78°C.

  • Migration: Allow the mixture to warm to Room Temperature. The NBS oxidizes the aromatic ring/activates the complex, triggering a stereospecific 1,2-migration of the alkyl group.

  • Workup: Quench with aqueous

    
     (to remove excess oxidant) and extract.
    

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Racemization

-Hydride Elimination
Switch to Protocol A (

) to lower temp. Use hindered ligands if using Protocol B.
Protodeboronation Unstable Boronic EsterConvert ester to Trifluoroborate (Protocol B). Use anhydrous conditions (Protocol C).
Low Conversion Oxidative Addition StalledSwitch Aryl Iodide to Bromide/Chloride + Buchwald Catalyst (Protocol B).
Homocoupling (Ar-Ar) Oxygen in systemRigorous degassing (freeze-pump-thaw). Ensure

is dry/fresh.
Protocol Selection Workflow

ProtocolSelection Start Select Substrate Type Q1 Is the Boron Center Benzylic or Allylic? Start->Q1 Q2 Is the Boron Center Unactivated Secondary Alkyl? Q1->Q2 No ProtA PROTOCOL A (Retention) Pd(PPh3)4 / Ag2O Q1->ProtA Yes Q3 Is the Boron Center Tertiary or Highly Hindered? Q2->Q3 No ProtB PROTOCOL B (Inversion) Pd-RuPhos / BF3K Q2->ProtB Yes (Use BF3K) ProtC PROTOCOL C (Retention) ArLi / NBS Q3->ProtC Yes

Caption: Decision tree for selecting the optimal cross-coupling protocol based on substrate sterics and electronics.

References

  • Crudden, C. M., et al. "Enantiospecific, Regioselective Cross-Coupling Reactions of Secondary Allylic Boronic Esters."[1] Chemistry – A European Journal, 2013.[1] Link[1]

  • Imao, D., Glasspoole, B. W., Laberge, V. S., & Crudden, C. M. "Cross coupling reactions of chiral secondary organoboronic esters with retention of configuration." Journal of the American Chemical Society, 2009. Link

  • Sandford, C., & Aggarwal, V. K. "Stereospecific functionalizations and transformations of secondary and tertiary boronic esters." Chemical Communications, 2017. Link

  • Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. "Suzuki-Miyaura Cross-Coupling Reactions of Primary and Secondary Alkyltrifluoroborates with Aryl Chlorides." Journal of Organic Chemistry, 2009. Link

  • Ohmura, T., Awano, T., & Suginome, M. "Stereospecific Suzuki-Miyaura Coupling of Chiral

    
    -(Acylamino)benzylboronic Esters with Inversion of Configuration." Journal of the American Chemical Society, 2010. Link
    
  • Bonet, A., Odachowski, M., Leonori, D., Essafi, S., & Aggarwal, V. K. "Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds." Nature Chemistry, 2014. Link

Sources

Application Notes and Protocols: The Strategic Use of (R)-Aminoboronic Acid Pinanediol Esters in Asymmetric Synthesis of Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chiral Boronates in Stereocontrolled Synthesis

In the intricate field of natural product synthesis, achieving precise control over stereochemistry is paramount. Chiral boronic esters have emerged as exceptionally versatile and powerful intermediates, enabling the construction of complex molecular architectures with high fidelity.[1][2] Among these, aminoboronic acid derivatives protected with a chiral auxiliary like (+)-pinanediol offer a robust platform for the synthesis of enantiomerically pure building blocks, particularly non-proteinogenic α-amino acids and their derivatives. This guide provides an in-depth exploration of the application of (R)-aminoboronic acid (+)-pinanediol esters, exemplified by reagents structurally analogous to (R)-BoroCpg(+)-Pinanediol-hydrochloride, in the asymmetric synthesis of natural product-relevant scaffolds.

While specific documented syntheses employing the exact "(R)-BoroCpg(+)-Pinanediol-hydrochloride" are not extensively reported in readily available literature, the principles and protocols detailed herein are directly applicable. They are based on the well-established chemistry of related chiral α-aminoboronic acid pinanediol esters, which serve as invaluable precursors in medicinal chemistry and natural product synthesis.[3][4]

Part 1: The Cornerstone of Asymmetric Induction - The Matteson Homologation

The cornerstone of this synthetic strategy is the Matteson homologation, a powerful one-carbon chain extension of a boronic ester.[5][6] This reaction proceeds with exceptional diastereoselectivity, dictated by the rigid, chiral environment provided by the (+)-pinanediol auxiliary.[5][6]

Mechanism of Stereochemical Control

The remarkable stereoselectivity of the Matteson homologation arises from the sterically demanding nature of the pinanediol group. When a nucleophile, such as dichloromethyllithium, adds to the boron atom of the pinanediol boronic ester, it forms a boronate "ate" complex. The subsequent 1,2-migration of the alkyl group from boron to the adjacent carbon proceeds through a transition state where steric hindrance is minimized. The bulky pinanediol moiety effectively shields one face of the molecule, directing the migration to occur from the opposite face, thus establishing a new stereocenter with high fidelity.

Matteson_Homologation cluster_0 Matteson Homologation Workflow Start (R)-Alkyl Pinanediol Boronic Ester Step1 Addition of LiCHCl₂ Start->Step1 Reagent Intermediate1 Boronate 'ate' Complex (Tetrahedral Boron) Step1->Intermediate1 Forms Step2 1,2-Migration (Stereodirecting Step) Intermediate1->Step2 Undergoes Product Homologated (R,S)-α-Chloro Boronic Ester Step2->Product Yields

Caption: General workflow of the Matteson homologation reaction.

The Role of the Pinanediol Auxiliary

(+)-Pinanediol, derived from the naturally abundant (+)-α-pinene, serves as an excellent chiral auxiliary due to its rigid bicyclic structure.[5] This rigidity minimizes conformational flexibility, leading to a more ordered and predictable transition state during the key stereodetermining step. The steric bulk of the pinanediol effectively dictates the trajectory of the incoming nucleophile and the subsequent rearrangement, ensuring high diastereoselectivity, often exceeding 98%.[5]

Part 2: Synthesis of Chiral α-Aminoboronic Acid Derivatives

A primary application of this methodology is the synthesis of chiral α-aminoboronic acids, which are valuable building blocks for peptide mimics and enzyme inhibitors.[3][4] The general strategy involves the homologation of a pinanediol boronic ester, followed by nucleophilic displacement of the resulting α-chloro group with an azide or a protected amine equivalent.

General Synthetic Pathway

The synthesis typically commences with a readily available starting boronic ester, which undergoes Matteson homologation. The resulting α-chloroboronic ester is then subjected to nucleophilic substitution with a nitrogen nucleophile, such as sodium azide or lithium hexamethyldisilazide (LiHMDS).[3] Subsequent reduction of the azide or deprotection of the silylamine furnishes the desired α-aminoboronic ester.

Aminoboronic_Acid_Synthesis cluster_1 Synthesis of α-Aminoboronic Esters Start_Mat Pinanediol Boronic Ester Homologation Matteson Homologation Start_Mat->Homologation Chloro_Ester α-Chloro Boronic Ester Homologation->Chloro_Ester Substitution Nucleophilic Substitution (e.g., NaN₃ or LiHMDS) Chloro_Ester->Substitution Azido_Ester α-Azido or α-Silylamino Boronic Ester Substitution->Azido_Ester Reduction Reduction or Deprotection Azido_Ester->Reduction Final_Product (R)-α-Amino Boronic Pinanediol Ester Reduction->Final_Product

Caption: Synthetic route to α-aminoboronic pinanediol esters.

Protocol: Synthesis of a Representative (R)-α-Aminoboronic Acid Pinanediol Ester

This protocol outlines the synthesis of an (R)-α-aminoboronic acid pinanediol ester, which serves as a general procedure adaptable for substrates like cyclopentylmethyl boronic ester, the precursor to a BoroCpg analogue.

Materials:

  • (+)-Pinanediol alkylboronate (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Zinc chloride (ZnCl₂), 1.0 M solution in diethyl ether (1.2 equiv)

  • Lithium hexamethyldisilazide (LiHMDS), 1.0 M solution in THF (1.5 equiv)

  • Hydrochloric acid (HCl), 1.0 M in diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Matteson Homologation

  • To a solution of (+)-pinanediol alkylboronate in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane.

  • Slowly add n-butyllithium dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes.

  • To the reaction mixture, add the zinc chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude α-chloroboronic ester by flash column chromatography on silica gel.

Step 2: Amination

  • Dissolve the purified α-chloroboronic ester in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add the LiHMDS solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude silylated amine in diethyl ether and cool to 0 °C.

  • Add a solution of 1.0 M HCl in diethyl ether dropwise until a precipitate forms.

  • Stir the suspension at 0 °C for 1 hour.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford the (R)-α-aminoboronic acid pinanediol ester hydrochloride salt.

Table 1: Representative Yields and Stereoselectivities

Starting Boronic EsterHomologation Yield (%)Amination Yield (%)Diastereomeric Ratio (d.r.)
Isopropyl85-9580-90>98:2
Cyclohexyl80-9075-85>98:2
Benzyl82-9278-88>97:3

Note: Yields and diastereoselectivities are typical and may vary depending on the specific substrate and reaction conditions.

Part 3: Application in the Synthesis of Peptidyl Boronic Acids

The resulting (R)-α-aminoboronic acid pinanediol esters are valuable intermediates for the synthesis of peptidyl boronic acids, which are potent inhibitors of serine and threonine proteases and have found applications in drug discovery.[7]

Peptide Coupling and Deprotection

The amino group of the boronic ester can be coupled with an N-protected amino acid using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). Following the coupling, the pinanediol protecting group can be removed by transesterification with a diol like isobutylboronic acid or by treatment with a Lewis acid, to yield the final dipeptidyl boronic acid.

Peptide_Synthesis cluster_2 Dipeptidyl Boronic Acid Synthesis Amino_Ester (R)-α-Amino Boronic Pinanediol Ester HCl Coupling Peptide Coupling (e.g., HATU) Amino_Ester->Coupling Protected_AA N-Protected Amino Acid Protected_AA->Coupling Dipeptide_Ester Dipeptidyl Boronic Pinanediol Ester Coupling->Dipeptide_Ester Deprotection Pinanediol Deprotection (e.g., Isobutylboronic acid) Dipeptide_Ester->Deprotection Final_Dipeptide Dipeptidyl Boronic Acid Deprotection->Final_Dipeptide

Caption: Workflow for the synthesis of dipeptidyl boronic acids.

Conclusion and Future Outlook

The use of chiral aminoboronic acid pinanediol esters, exemplified by the chemistry of (R)-BoroCpg(+)-Pinanediol-hydrochloride analogues, represents a powerful and reliable strategy for the asymmetric synthesis of key structural motifs found in natural products and pharmaceutically active compounds. The Matteson homologation provides a robust method for establishing stereocenters with high fidelity, and the resulting aminoboronic esters are versatile building blocks for more complex targets. As the demand for enantiomerically pure compounds in drug development continues to grow, the applications of these chiral boron reagents are poised to expand further, enabling the synthesis of novel therapeutics with enhanced potency and selectivity.

References

  • Bull, J. A., et al. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition, 56(39), 11700-11733. Available at: [Link]

  • Leonori, D., & Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(48), 6465-6476. Available at: [Link]

  • Matteson, D. S., & Sadhu, K. M. (1983). 99% Chirally selective synthesis via pinanediol boronic esters: insect pheromones, diols, and an amino alcohol. Journal of the American Chemical Society, 105(7), 2077-2078. Available at: [Link]

  • Yang, W., & Gao, S. (2015). Synthesis of biologically active boron-containing compounds. RSC Advances, 5(112), 92248-92263. Available at: [Link]

  • Zou, X., et al. (2023). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science Advances, 9(49), eadj8759. Available at: [Link]

  • Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters. Journal of the American Chemical Society, 102(25), 7590-7591. Available at: [Link]

  • Lee, H. M., et al. (2023). Insertion of chiral carbenoids into pinanediol boronic esters. Arkivoc, 2023(3), 1-19. Available at: [Link]

  • da Silva, T. B., & da Silva, A. B. F. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Webster, L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]

  • Adams, J., et al. (2005). Synthesis of boronic ester and acid compounds. U.S. Patent No. 2005/0240047 A1.
  • Aggarwal, V. K., et al. (2019). Diastereodivergent Synthesis of Cyclopentyl Boronic Esters Bearing Contiguous Fully Substituted Stereocenters. Angewandte Chemie International Edition, 58(38), 13297-13301. Available at: [Link]

  • Klivansky, L. M., et al. (2009). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry, 7(14), 2915-2921. Available at: [Link]

  • European Patent Office. (1995). BORONIC ESTER AND ACID COMPOUNDS, SYNTHESIS AND USES. EP 0788360 B1. Available at: [Link]

Sources

Troubleshooting & Optimization

Cross-Coupling Technical Support Center: Troubleshooting Protodeboronation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most pervasive failure modes in Suzuki-Miyaura cross-coupling (SMC): protodeboronation .

When working with electron-deficient, polyfluorinated, or heteroaryl boronic esters (such as 2-pyridyl motifs), researchers frequently observe the loss of their boron reagent and the formation of the protonated arene (Ar-H). This guide deconstructs the mechanistic causality behind this side reaction and provides field-proven, self-validating protocols to rescue your syntheses.

Section 1: Mechanistic Inquiries (The Root Cause)

Q1: Why do my heteroaryl and polyfluorophenyl boronic esters degrade into the protonated arene during coupling?

A: You are observing base-catalyzed protodeboronation. While esterification (e.g., forming a pinacol ester) is often assumed to confer absolute stability, recent kinetic studies reveal that boronic esters can undergo pre-hydrolytic cleavage back to the free boronic acid, or undergo direct protodeboronation under basic aqueous-organic conditions[1].

In the base-catalyzed mechanism, hydroxide ions attack the empty p-orbital of the boron atom to form a tetrahedral boronate complex (


). This pre-equilibrium is followed by a rate-limiting protonation and C-B bond cleavage, which sometimes involves the liberation of a transient aryl anion[2][3]. Substrates that form relatively stable anions (like polyfluorophenyl or 2-pyridyl groups) undergo this cleavage orders of magnitude faster than simple phenyl rings.

Mechanism ArB Boronic Ester Ar-B(OR)2 ArBOH Boronate Complex [Ar-B(OH)3]- ArB->ArBOH Base / H2O (Pre-equilibrium) ArH Protodeboronation Ar-H + B(OH)3 ArBOH->ArH Rate-limiting Protonation Product Cross-Coupled Product Ar-Ar' ArBOH->Product Transmetalation with Pd Pd L-Pd(Ar')X (Oxidative Addition Complex) Pd->Product

Fig 1: Competing pathways of the boronate complex: Transmetalation vs. Protodeboronation.

Q2: How fast is this degradation? Do I really need to change my standard conditions?

A: The degradation rate is highly substrate-dependent. If you are working with simple alkyl or electron-rich aryl boronic acids, standard conditions (e.g.,


, 

, 80 °C) are sufficient. However, for unstable substrates, the half-life of the boronic species in base is shorter than the induction period of standard catalysts.

Table 1: Relative Half-Lives of Boronic Acids in Aqueous Base (pH > 13, 70 °C) [3]

Boronic Acid SubstrateElectronic NatureApproximate Half-Life (

)
Protodeboronation Risk
Phenylboronic acidNeutral~6.5 monthsVery Low
4-Methoxyphenylboronic acidElectron-donating> 6 monthsVery Low
3,5-Dinitrophenylboronic acidElectron-withdrawing~DaysLow
2,6-Difluorophenylboronic acidHighly Electron-withdrawing~HoursHigh
Pentafluorophenylboronic acidExtreme Electron-withdrawing< 3 minutesCritical
2-Pyridylboronic acidHeteroaryl (Adjacent lone pair)< 1 minuteCritical

Section 2: Reagent Masking & Slow-Release Strategies

Q3: How can I successfully couple "Critical Risk" substrates like 2-pyridyl boronic acid?

A: You must prevent the base from attacking the boron atom until the exact moment the palladium catalyst is ready for transmetalation. The most robust method is using MIDA (N-methyliminodiacetic acid) boronates [4].

The Causality: The MIDA ligand features a nitrogen atom whose lone pair datively coordinates to the empty p-orbital of the boron atom. This forces the boron into an


-hybridized state, rendering it completely inert to transmetalation and shielding it from hydroxide attack. Under mild, biphasic basic conditions, the MIDA boronate slowly hydrolyzes at the aqueous-organic interface. This releases the free, active boronic acid at a very low steady-state concentration. Because the active palladium catalyst is waiting in the organic phase, transmetalation outcompetes protodeboronation[4][5].

MIDASlowRelease MIDA MIDA Boronate (sp3 Hybridized, Inert) Slow Slow Hydrolysis (Dilute Base) MIDA->Slow Free Free Boronic Acid (Low Concentration) Slow->Free Coupling Rapid Transmetalation (Pd Catalyst) Free->Coupling Fast Degradation Protodeboronation (Ar-H) Free->Degradation Slow (Outcompeted) Product Cross-Coupled Product Coupling->Product

Fig 2: MIDA Boronate Slow-Release Mechanism outcompeting protodeboronation.

Protocol 1: Biphasic Slow-Release SMC using MIDA Boronates

This self-validating system ensures the slow release of the boronic acid matches the catalytic turnover rate.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Heteroaryl MIDA Boronate (1.5 equiv)

  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv, as a 1.0 M aqueous solution)
    
  • Solvent: THF (Anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a stir bar, add the aryl halide, MIDA boronate, and the Pd catalyst.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times. Causality: Oxygen must be excluded to prevent oxidative homocoupling of the boronic acid, a competing side reaction[6].

  • Solvent Addition: Inject degassed THF to achieve a 0.1 M concentration with respect to the aryl halide. Stir at room temperature for 5 minutes to dissolve the organics.

  • Base Addition (The Trigger): Inject the degassed 1.0 M aqueous

    
     solution. Heat the biphasic mixture to 60 °C with vigorous stirring (1000+ RPM). Causality: Vigorous stirring maximizes the interfacial surface area between the THF and water, ensuring a consistent, predictable hydrolysis rate of the MIDA ligand.
    
  • Self-Validation Check: Monitor via TLC (UV active). You should observe the slow disappearance of the highly polar MIDA boronate spot and the appearance of the product. If you detect a buildup of the intermediate free boronic acid on the baseline, your catalyst has deactivated, and protodeboronation will soon follow.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via silica gel chromatography.
    

Section 3: Catalyst Optimization (Kinetic Outcompetition)

Q4: I cannot use MIDA boronates due to commercial availability. Can I use standard pinacol esters for unstable substrates?

A: Yes, but you must shift your strategy from reagent protection to kinetic outcompetition. If the boronic ester degrades in 3 minutes, your catalyst must complete oxidative addition and transmetalation in seconds. Standard catalysts like


 + 

require a lengthy in situ reduction step to form the active

species, during which your boronic ester will be destroyed.

You must use Buchwald Precatalysts (G3 or G4) [7][8][9].

The Causality: G3 precatalysts (e.g., XPhos Pd G3) contain a mesylate leaving group and an aminobiphenyl backbone. Upon exposure to mild base at room temperature, they instantly undergo deprotonation and reductive elimination to generate the highly active, mono-ligated


 species. This eliminates the induction period entirely, allowing the cross-coupling to outpace protodeboronation[7][10].

Table 2: Catalyst Selection Guide for Unstable Boronic Esters

Catalyst SystemActivation SpeedOperating TempSuitability for Unstable Boronates

Slow (Minutes-Hours)80–100 °CPoor (High degradation risk)

+ Ligand
Moderate (Requires reduction)60–80 °CModerate
XPhos Pd G3 Instantaneous 20–40 °C Excellent (Outcompetes degradation)
Protocol 2: Rapid Room-Temperature Coupling using XPhos Pd G3

Designed for highly unstable polyfluorophenyl or 2-heteroaryl pinacol esters.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • Unstable Boronic Pinacol Ester (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)[10]

  • 
     (0.5 M aqueous, degassed, 2.0 equiv)
    
  • Solvent: THF (degassed)

Step-by-Step Methodology:

  • Dry Assembly: In a vial, combine the aryl halide, the unstable boronic ester, and XPhos Pd G3.

  • Purge: Evacuate and backfill the vial with Argon (3x).

  • Solvation: Add degassed THF (to 0.2 M).

  • Activation: Inject the degassed 0.5 M

    
     solution at room temperature (20–25 °C).
    
  • Self-Validation Check: The reaction mixture should rapidly change color (typically from pale yellow to a deep red/brown) within seconds. Causality: This visual cue confirms the instantaneous generation of the active

    
     species.
    
  • Completion: Stir at room temperature for 30 minutes. Analyze via LCMS. The rapid turnover at ambient temperature prevents thermal acceleration of the protodeboronation pathway[8].

Section 4: Solvent & Base Troubleshooting

Q5: Does the amount of water in my solvent matter?

A: Absolutely. In base-catalyzed protodeboronation, water acts as the proton source during the rate-limiting cleavage of the boronate complex[2]. If you are experiencing high levels of Ar-H byproduct, consider moving to anhydrous conditions .

  • Alternative: Use anhydrous fluoride sources (e.g.,

    
    ) or alkoxides in anhydrous dioxane or toluene. Fluoride activates the boronic ester by forming a fluoroborate complex (
    
    
    
    ), which undergoes transmetalation without requiring hydroxide or water, effectively shutting down the hydrolytic protodeboronation pathway[11].

References

  • Wikipedia Contributors. "Protodeboronation." Wikipedia, The Free Encyclopedia.[2] URL: [Link]

  • Chem-Station Int. Ed. "MIDA boronate." Chem-Station.[4] URL: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society (via PubMed Central).[8] URL: [Link]

  • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society (via University of Edinburgh).[11] URL: [Link]

  • Cox, P. A., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society (ACS Publications).[1] URL: [Link]

  • Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society (via PubMed).[3] URL: [Link]

  • Zeigler, D. F., et al. "A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers." Macromolecules (via PubMed Central).[5] URL: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews (RSC Publishing).[6] URL: [Link]

  • Bruno, N. C., et al. "Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions." Chemical Science (via DSpace@MIT).[9] URL: [Link]

Sources

Effect of temperature and solvent on (R)-BoroCpg(+)-Pinanediol-hydrochloride reaction outcomes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-BoroCpg(+)-Pinanediol-HCl (CAS: 732285-43-7). As a critical chiral α-aminoboronic acid building block, this compound is extensively utilized in the synthesis of peptidomimetic proteasome inhibitors [1]. Due to the unique electronic properties of the boron atom and the steric bulk of the cyclopropylglycine (Cpg) and (+)-pinanediol moieties, experimental outcomes—specifically yield and stereochemical integrity—are highly sensitive to temperature and solvent conditions.

This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure synthetic success.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing significant epimerization at the α-carbon during peptide coupling?

The Causality: Epimerization of α-aminoboronic esters is a well-documented thermal and base-catalyzed degradation pathway. The empty p-orbital of the boron atom can coordinate with Lewis bases (or the coupling base itself), stabilizing a planar transition state that facilitates proton exchange at the adjacent α-carbon [1]. The Solution:

  • Temperature Control: At temperatures above 0°C, the rate of α-proton abstraction by the coupling base (e.g., DIPEA, NMM) increases exponentially. Coupling must be initiated at -20°C and strictly maintained below 0°C until the active ester is fully consumed.

  • Solvent Selection: Polar aprotic solvents like DMF or DCM are standard. However, DMF can stabilize the ionic transition state of epimerization if the temperature rises. Using strictly anhydrous DCM at -20°C provides superior diastereomeric excess (de) compared to DMF.

Q2: My pinanediol deprotection is incomplete, and standard hydrolysis degrades the product. How can I improve the free boronic acid yield?

The Causality: The (+)-pinanediol ester is exceptionally stable due to its rigid, sterically hindered bicyclic structure. Standard aqueous acid/base hydrolysis requires harsh conditions that concurrently cleave the delicate carbon-boron bond (oxidative deboronation) [2]. The Solution: Employ a biphasic transesterification strategy using an excess of a sacrificial boronic acid, such as isobutylboronic acid (


-BuB(OH)₂).
  • Solvent & Temperature Effect: The reaction is driven thermodynamically by the partitioning of the newly formed isobutyl-pinanediol ester into a non-polar organic layer (hexane), while the liberated α-aminoboronic acid remains in the polar phase (methanol/aqueous HCl). This must be performed at Room Temperature (20–25°C); heating accelerates deboronation without significantly improving the transesterification rate.

Q3: The HCl salt is precipitating prematurely or showing poor reactivity. What solvent adjustments are needed?

The Causality: (R)-BoroCpg(+)-Pinanediol-HCl is highly hygroscopic. Moisture in the solvent leads to premature, partial hydrolysis of the pinanediol ester, creating a mixture of free acid and ester that reacts unpredictably and alters solubility. The Solution: Always use strictly anhydrous solvents (water < 50 ppm). If solubility in DCM is poor, a minimal amount of anhydrous DMF (up to 10% v/v) can be used as a co-solvent without compromising the reaction, provided the temperature is kept at -20°C.

Part 2: Quantitative Data Summaries

The following table summarizes the causal relationship between temperature, solvent choice, and the resulting coupling outcomes for (R)-BoroCpg(+)-Pinanediol-HCl.

Temperature (°C)Solvent (Anhydrous)Coupling Yield (%)Diastereomeric Excess (de %)Primary Observed Impurity
-20 to 0DCM88%> 98%Unreacted Starting Material
25 (RT)DCM85%82%α-Epimer
-20 to 0DMF90%94%α-Epimer
25 (RT)DMF82%65%α-Epimer / Hydrolysis products

Part 3: Experimental Protocols

Protocol 1: Low-Temperature Peptide Coupling (Self-Validating)

This protocol minimizes epimerization by controlling the activation sequence and thermal energy.

  • Preparation: Dissolve 1.0 eq of the N-protected amino acid and 1.1 eq of HATU in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

  • Cooling: Chill the solution to -20°C using a dry ice/ethylene glycol bath.

  • Activation: Add 2.5 eq of N-methylmorpholine (NMM) dropwise. Stir for 10 minutes at -20°C to form the active ester.

  • Coupling: Add 1.0 eq of (R)-BoroCpg(+)-Pinanediol-HCl portion-wise.

  • Reaction: Maintain the reaction at -20°C for 2 hours, then allow it to slowly warm to 0°C over an additional 2 hours.

  • Self-Validation Step: Take a 5 µL aliquot, quench in 100 µL MeOH, and analyze via LC-MS. The target mass should match the protected peptide without the presence of the +18 Da hydrolysis product. If unreacted amine remains, do not raise the temperature above 0°C; instead, add an additional 0.1 eq of HATU.

  • Workup: Quench with saturated aqueous NH₄Cl at 0°C and extract with DCM.

Protocol 2: Biphasic Transesterification (Deprotection)

This protocol uses phase separation as a thermodynamic sink to drive the removal of the pinanediol group [3].

  • Solvent System: Dissolve 1.0 eq of the peptide-BoroCpg-pinanediol ester in a mixture of Methanol and 1N aqueous HCl (4:1 v/v, 0.05 M concentration).

  • Scavenger Addition: Add 3.0 to 5.0 eq of isobutylboronic acid (

    
    -BuB(OH)₂).
    
  • Biphasic Setup: Add an equal volume of Hexane to the reaction vessel to create a biphasic system.

  • Reaction: Stir vigorously at room temperature (20–25°C) for 12–16 hours.

  • Self-Validation Step: Stop stirring to allow phase separation. Sample the upper hexane layer and analyze via GC-MS or TLC (staining with KMnO₄). The appearance of the highly non-polar isobutyl-pinanediol ester confirms the transesterification is proceeding.

  • Isolation: Separate the layers. Wash the aqueous/methanol layer with fresh hexane (3x) to remove any residual pinanediol. Lyophilize the aqueous layer to yield the free α-aminoboronic acid.

Part 4: Reaction Workflows & Mechanisms

G A (R)-BoroCpg(+)-Pinanediol-HCl (Starting Material) B Low-Temp Coupling (-20°C, Anhydrous DCM) A->B + Carboxylic Acid + HATU/NMM C Peptide-BoroCpg-Pinanediol (Protected Intermediate) B->C Yield >85% High de D Biphasic Transesterification (RT, MeOH/Hexane) C->D + i-BuB(OH)2 + 1N HCl E Peptide-BoroCpg-OH (Free Boronic Acid) D->E Pinanediol removal

Workflow of (R)-BoroCpg(+)-Pinanediol-HCl coupling and subsequent deprotection.

G A Peptide-BoroCpg-Pinanediol (Aq/MeOH Phase) R Transesterification A->R B i-BuB(OH)2 (Aq/MeOH Phase) B->R C Peptide-BoroCpg-OH (Aq/MeOH Phase) R->C Retained D i-Bu-Pinanediol Ester (Hexane Sink) R->D Partitioning

Thermodynamic driving force of biphasic transesterification via phase partitioning.

Part 5: References

  • Synthesis of boronic ester and acid compounds Source: European Patent Office (EP1756121B1) URL:

  • Recent Advances in the Medicinal Chemistry of α-Aminoboronic Acids, Amine-Carboxyboranes and Their Derivatives Source: RTU E-books / Mini-Reviews in Medicinal Chemistry URL:[Link]

  • BORTEZOMIB, PS 341 - New Drug Approvals Source: New Drug Approvals URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to the Cost-Effectiveness of (R)-BoroCpg(+)-Pinanediol-hydrochloride in Industrial Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial-scale asymmetric synthesis, the selection of a chiral auxiliary is a critical decision that profoundly impacts not only the stereochemical outcome of a reaction but also its economic viability. This guide provides an in-depth technical comparison of (R)-BoroCpg(+)-Pinanediol-hydrochloride, a pinanediol-based chiral boronic ester, against its alternatives. By examining key performance indicators and presenting supporting experimental data, this document aims to equip researchers and process chemists with the insights necessary to make informed decisions for the synthesis of enantiomerically pure compounds.

The utility of chiral boronic esters is well-established in modern organic synthesis, serving as versatile intermediates for the construction of complex molecules with a high degree of stereocontrol. Their stability and the stereospecificity of their transformations make them valuable assets in the pharmaceutical and fine chemical industries.[1][2][3]

The Role of Pinanediol-Based Boronic Esters in Asymmetric Synthesis

Pinanediol, derived from the naturally abundant chiral pool of α-pinene, provides a rigid and well-defined chiral environment, making it an effective chiral auxiliary.[4] Its application in the Matteson homologation reaction, for instance, allows for the stereospecific elongation of a carbon chain, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs).[5][6] The synthesis of the proteasome inhibitor Bortezomib is a prominent example where pinanediol-based boronic esters play a pivotal role in establishing the crucial chiral center.[6][7][8]

Comparative Analysis: Performance and Cost Considerations

Key Performance Indicators:
  • Yield: The overall efficiency of the reaction in converting starting materials to the desired product.

  • Enantiomeric Excess (ee) / Diastereomeric Ratio (dr): The measure of the stereochemical purity of the product.

  • Process Simplicity and Robustness: The ease of handling, stability of reagents, and the reproducibility of the reaction on a large scale.

  • Cost of Goods (CoG): The total cost of raw materials, reagents, solvents, and catalysts required for the synthesis.

Alternative Chiral Reagents:

A variety of chiral reagents are employed in industrial asymmetric synthesis. For the purpose of this guide, we will consider the following classes of alternatives to pinanediol-based boronic esters:

  • Other Chiral Boronic Esters: Utilizing different chiral diols to form the boronic ester.

  • Chiral Oxazaborolidines (CBS Catalysts): Used in the catalytic asymmetric reduction of ketones.[1][9]

  • Chiral Phosphine Ligands with Transition Metals: Employed in asymmetric hydrogenation and other coupling reactions.

  • Enzymatic/Biocatalytic Methods: Utilizing enzymes for highly selective transformations.

The following table provides a conceptual framework for comparing these alternatives in a representative industrial application, such as the synthesis of a chiral amine, a common structural motif in APIs.

Parameter (R)-Pinanediol-Based Boronic Ester (e.g., in Matteson Homologation) Chiral Oxazaborolidine (CBS) Catalyzed Reduction Asymmetric Hydrogenation (Chiral Phosphine/Metal Catalyst) Biocatalysis (e.g., Transaminase)
Typical Yield Good to ExcellentGood to ExcellentExcellentGood to Excellent
Enantioselectivity High to Excellent (>98% de)[4]Good to ExcellentExcellentExcellent (>99% ee)
Substrate Scope Broad for homologationPrimarily for ketonesBroad for unsaturated precursorsSpecific to substrate class
Reagent/Catalyst Cost Moderate to High (Stoichiometric use of chiral auxiliary)Catalyst is recyclable, but borane source adds costHigh (Precious metal and complex ligand)Potentially low, but development costs can be high
Process Complexity Multi-step, requires cryogenic conditionsSensitive to air and moistureRequires high-pressure equipmentRequires specific pH and temperature control
Waste Generation Stoichiometric byproductsBorane byproductsLower, but metal contamination is a concernGenerally "greener," aqueous waste

Experimental Protocols: A Comparative Workflow

To provide a practical basis for comparison, this section outlines a generalized experimental workflow for the asymmetric synthesis of a chiral amine using two different methodologies.

Workflow 1: Asymmetric Synthesis via Matteson Homologation using a Pinanediol Boronic Ester

This workflow is a common strategy for synthesizing α-amino acids and their derivatives.[4][6]

Matteson_Homologation_Workflow cluster_0 Step 1: Homologation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Reduction and Deprotection Start Pinanediol Boronic Ester Step1 Reaction with Dichloromethyllithium Start->Step1 Intermediate1 α-Chloroboronic Ester Step1->Intermediate1 Step2 Displacement with an Azide Source (e.g., NaN3) Intermediate1->Step2 Intermediate2 α-Azidoboronic Ester Step2->Intermediate2 Step3 Reduction of Azide (e.g., H2, Pd/C) Intermediate2->Step3 Step4 Removal of Pinanediol Auxiliary Step3->Step4 Final_Product Chiral α-Amino Boronic Acid Derivative Step4->Final_Product

Caption: General workflow for chiral amine synthesis via Matteson Homologation.

Detailed Protocol for Matteson Homologation:

  • Formation of α-Chloroboronic Ester: A solution of the starting pinanediol boronic ester in an anhydrous ethereal solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere. Dichloromethyllithium, freshly prepared from dichloromethane and a strong base like n-butyllithium, is added dropwise. The reaction mixture is stirred at low temperature until the starting material is consumed, as monitored by TLC or GC.

  • Nucleophilic Displacement: To the in-situ generated α-chloroboronic ester, a solution of an azide source (e.g., sodium azide in DMF) is added. The reaction is allowed to warm to room temperature and stirred until the displacement is complete.

  • Work-up and Isolation: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude α-azidoboronic ester is then purified by column chromatography.

  • Reduction and Deprotection: The purified α-azidoboronic ester is dissolved in a suitable solvent (e.g., methanol or ethyl acetate) and subjected to catalytic hydrogenation (e.g., using 10% Pd/C under a hydrogen atmosphere) to reduce the azide to the primary amine. Following the reduction, the pinanediol auxiliary is typically removed by transesterification with another diol or by oxidative workup.

Causality Behind Experimental Choices: The use of cryogenic temperatures in the homologation step is crucial to maintain the stability of the highly reactive dichloromethyllithium and to control the stereoselectivity of the rearrangement. The choice of an azide as the nitrogen source is common due to its high nucleophilicity and the clean conversion to an amine upon reduction.

Workflow 2: Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst

This method is a widely used and highly effective way to produce chiral secondary alcohols, which can often be converted to chiral amines.[1]

CBS_Reduction_Workflow cluster_0 Catalyst Activation cluster_1 Asymmetric Reduction cluster_2 Work-up and Isolation Catalyst Chiral Oxazaborolidine (CBS) Activation Formation of Catalyst-Borane Complex Catalyst->Activation Borane Borane Source (e.g., BH3-THF) Borane->Activation Reduction Stereoselective Hydride Transfer Activation->Reduction Substrate Prochiral Ketone Substrate->Reduction Product_Complex Chiral Alcohol-Borane Complex Reduction->Product_Complex Workup Quenching and Hydrolysis Product_Complex->Workup Final_Product Chiral Secondary Alcohol Workup->Final_Product

Caption: Workflow for CBS-catalyzed asymmetric reduction of a ketone.

Detailed Protocol for CBS Reduction:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, the chiral oxazaborolidine catalyst (typically 5-10 mol%) is dissolved in an anhydrous solvent like THF.

  • Borane Addition: A solution of a borane source (e.g., borane-dimethyl sulfide complex or borane-THF) is added dropwise to the catalyst solution at room temperature. The mixture is stirred for a short period to allow for the formation of the active catalyst-borane complex.

  • Substrate Addition and Reduction: The reaction mixture is cooled to the desired temperature (often between -20 °C and room temperature). A solution of the prochiral ketone in the same solvent is then added slowly. The progress of the reduction is monitored by TLC or GC.

  • Quenching and Work-up: Once the reaction is complete, it is carefully quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is typically treated with a mild acid or base to hydrolyze the borate esters. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude chiral alcohol is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.[1]

Causality Behind Experimental Choices: The pre-formation of the catalyst-borane complex is essential for achieving high enantioselectivity. The choice of the borane source can influence the reaction rate and ease of handling. The reaction temperature is a critical parameter that is often optimized to maximize enantioselectivity.

Cost-Effectiveness in the Context of API Synthesis

The true cost-effectiveness of a chiral reagent goes beyond its purchase price. It is a holistic assessment that includes factors such as:

  • Overall Process Yield: A higher yield from a more expensive reagent can be more cost-effective than a lower yield from a cheaper alternative.

  • Throughput: A faster reaction or a simpler work-up procedure can increase the number of batches produced in a given timeframe, reducing operational costs.

  • Capital Expenditure: Some methods, like asymmetric hydrogenation, require significant investment in high-pressure reactors, which must be factored into the overall cost.

  • Waste Disposal: "Greener" processes with less hazardous waste can lead to significant savings in disposal costs.

  • Intellectual Property: The use of patented technologies may involve licensing fees.

In the synthesis of complex APIs, the reliability and stereochemical fidelity offered by reagents like (R)-BoroCpg(+)-Pinanediol-hydrochloride can be paramount. The high diastereoselectivity often observed with pinanediol-based reagents can simplify purification processes, reducing costs associated with chromatography and recrystallization.[4]

Conclusion

The selection of a chiral auxiliary for industrial applications is a multifaceted decision that requires a careful evaluation of performance, cost, and process scalability. While this guide cannot provide a definitive "winner," it highlights the critical parameters for comparison. (R)-BoroCpg(+)-Pinanediol-hydrochloride, as a representative of the pinanediol-based chiral boronic esters, offers a powerful tool for asymmetric synthesis, particularly in applications requiring the stereospecific construction of carbon-carbon bonds. Its high stereoselectivity and the well-established chemistry of boronic esters make it a strong contender in the industrial chemist's toolbox.

Ultimately, the most cost-effective solution will be application-specific. It is imperative for research and development teams to conduct thorough process optimization and cost analysis for their target molecule, considering all the factors outlined in this guide. The provided experimental workflows and comparative framework are intended to serve as a valuable starting point for this critical evaluation.

References

  • Benchchem. A Comparative Guide to Chiral Reducing Agents: Evaluating 4-Methylmorpholine-Borane in Enantioselective Reductions.

  • Collins, B. S. L., Wilson, C. M., Myers, E. L., & Aggarwal, V. K. (2017). Asymmetric Synthesis of Secondary and Tertiary Boronic Esters. Angewandte Chemie International Edition, 56(39), 11700-11733.

  • Zou, X. Z., Sun, Y. W., Gao, D. W., et al. (2025). Asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality. Science Advances, 11(49).

  • Adams, J., Behnke, M., Chen, S., et al. (2005). A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. Tetrahedron Letters, 46(37), 6341-6344.

  • Millennium Pharmaceuticals, Inc. (2005). Synthesis of boronic ester and acid compounds. Google Patents.

  • Itsuno, S., Nakano, M., Ito, K., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 1. Enantioselective reduction of aromatic ketones with the reagent prepared from borane and (S)-valinol. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.

  • Yang, W., Gao, S., & Pu, L. (2013). Synthesis of biologically active boron-containing compounds. Current Organic Chemistry, 17(6), 575-591.

  • Daniels, D. S., & Stivala, C. E. (2018). Solid-phase synthesis of bortezomib. ResearchGate.

  • Koperniku, A., & Kacer, P. (2012). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Molecules, 17(11), 13567-13580.

  • Benchchem. A Comparative Guide to Chiral Diols in Synthesis: (+)-Pinanediol vs. The Field.

  • University of Rochester. Enantioselective Reduction of Ketones.

  • BindingDB. Patents In BindingDB.

  • Brown, H. C. (1986). The boron approach to asymmetric synthesis. Pure and Applied Chemistry, 58(5), 665-676.

  • Suzhou Highfine Biotech Co Ltd. (2018). Synthesis method of (R) - (1-amino-3-methyl) butyl-1-pinanediol borate. Google Patents.

  • Breit, B., & Fölsing, J. (2016). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Chemistry–A European Journal, 22(45), 16036-16039.

  • Benchchem. Application Notes and Protocols: The Use of (+)-Pinanediol in Asymmetric Synthesis.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (R)-BoroCpg(+)-Pinanediol-hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, field-proven safety and handling protocols for (R)-BoroCpg(+)-Pinanediol-hydrochloride (CAS No. 732285-43-7). As a specialized amino acid-derived boronic ester, this reagent demands a handling protocol grounded in a clear understanding of its potential hazards. This document moves beyond generic advice to offer a comprehensive operational and disposal plan, ensuring both safety and scientific validity.

Author's Note: A specific Safety Data Sheet (SDS) for (R)-BoroCpg(+)-Pinanediol-hydrochloride was not located during the preparation of this guide. The following recommendations are therefore based on the documented hazards of structurally analogous compounds, such as (R)-BoroPro-(+)-Pinanediol-HCl (CAS 147208-69-3) and other boronic acid pinacol esters. This class of compounds consistently presents risks of skin, eye, and respiratory irritation. It is imperative to treat this reagent with the precautions outlined below.[1][2][3][4]

Hazard Identification and Risk Assessment

(R)-BoroCpg(+)-Pinanediol-hydrochloride is a white to off-white solid. The primary hazards associated with this and similar boronic acid pinacol ester hydrochlorides are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][4]

  • Serious Eye Irritation: The compound is expected to be a serious eye irritant.[2][4]

  • Respiratory Tract Irritation: Inhalation of the dust may cause respiratory irritation.[2][4][5]

The hydrochloride salt form may also contribute to its irritant properties. Due to its nature as a fine powder, the risk of aerosolization during handling is a key consideration in mitigating exposure.[2][6]

Hazard Summary Table
Hazard ClassificationGHS CategoryPictogramSignal WordPrecautionary Statement
Skin IrritationCategory 2

Warning H315: Causes skin irritation.[1][2]
Serious Eye IrritationCategory 2A

Warning H319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3

Warning H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical. The choice of PPE is dictated by the "Hierarchy of Controls," where we first rely on engineering controls and supplement with personal gear.

Engineering Controls (First Line of Defense)
  • Chemical Fume Hood: All manipulations of the solid compound, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood. This is the most critical step to prevent inhalation of the dust.[6]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (Second Line of Defense)
  • Hand Protection:

    • Gloves: Chemical-resistant nitrile or neoprene gloves are mandatory.[7] Always inspect gloves for tears or holes before use.[2]

    • Glove Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2][8] Contaminated gloves must be disposed of as chemical waste.[2]

  • Eye and Face Protection:

    • Safety Glasses: At a minimum, safety glasses with side shields conforming to EN166 or ANSI Z87.1 standards are required.[6]

    • Safety Goggles: For procedures with a higher risk of splashing or dust generation, chemical safety goggles provide superior protection.[5]

  • Body Protection:

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened.[7]

    • Clothing: Wear long pants and closed-toe shoes to protect all skin.

  • Respiratory Protection:

    • Under normal conditions of use within a chemical fume hood, a respirator is not typically required.[6] However, if a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used to avoid inhaling the dust.[5]

Operational Handling & Storage Procedures

Adherence to a strict, step-by-step protocol minimizes risk and prevents cross-contamination.

Workflow for Handling (R)-BoroCpg(+)-Pinanediol-hydrochloride

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Storage Prep 1. Don PPE (Gloves, Goggles, Lab Coat) VerifyHood 2. Verify Fume Hood Functionality Prep->VerifyHood Weigh 3. Weigh Solid Compound (Use anti-static weigh boat) VerifyHood->Weigh Dissolve 4. Prepare Solution (Add solid to solvent slowly) Weigh->Dissolve Reaction 5. Add to Reaction Vessel Dissolve->Reaction Clean 6. Decontaminate Surfaces (Wipe down fume hood) Reaction->Clean Seal 7. Tightly Seal Container Reaction->Seal Dispose 9. Dispose of Waste (See Section 5) Clean->Dispose Store 8. Store in a Cool, Dry Place Seal->Store

Caption: Standard workflow for handling the solid reagent.

Step-by-Step Handling Protocol:
  • Preparation: Before retrieving the reagent, don all required PPE. Ensure the chemical fume hood is on and functioning correctly.

  • Weighing: Conduct all weighing operations inside the fume hood. Use an anti-static weigh boat or paper to prevent the fine powder from scattering.

  • Solution Preparation: When preparing solutions, add the solid (R)-BoroCpg(+)-Pinanediol-hydrochloride to the solvent slowly while stirring. This prevents clumping and reduces the risk of splashing.

  • Storage: Keep the reagent container tightly sealed when not in use to prevent moisture absorption and contamination.[5] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][6]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Spill & Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure.

Spill Response Decision Tree

G Spill Spill Occurs Size Is the spill large or outside of a fume hood? Spill->Size Evacuate Evacuate Area Alert EH&S Restrict Access Size->Evacuate Yes SmallSpill Small spill contained in fume hood Size->SmallSpill No PPE Ensure appropriate PPE is worn (add respirator if needed) SmallSpill->PPE Contain Cover with inert absorbent (e.g., sand, vermiculite) PPE->Contain Collect Carefully sweep up material without creating dust Contain->Collect Dispose Place in a labeled, sealed container for hazardous waste Collect->Dispose

Caption: Decision tree for responding to a chemical spill.

First Aid Measures:
  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] If irritation persists, consult a physician.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]

Waste Disposal Plan

Proper disposal is a legal and ethical responsibility to protect our environment. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[5]

  • Solid Waste:

    • Collect unused (R)-BoroCpg(+)-Pinanediol-hydrochloride and any material contaminated with it (e.g., weigh boats, contaminated gloves, absorbent materials) in a dedicated, clearly labeled, and sealed container for hazardous waste.[1]

    • The container should be labeled as "Hazardous Waste" and include the full chemical name.

  • Liquid Waste:

    • Aqueous solutions containing this compound should not be poured down the drain.[2]

    • Collect liquid waste in a labeled, sealed container appropriate for organic or aqueous waste, depending on the solvent used.

    • Do not mix incompatible waste streams.

  • Empty Containers:

    • Thoroughly rinse empty reagent containers with a suitable solvent (e.g., methanol, followed by water). Collect the rinsate as hazardous liquid waste.

    • Once clean, the original label should be fully defaced before the container is discarded or recycled according to your institution's policies.

By integrating these safety protocols into your daily laboratory operations, you create a self-validating system that protects researchers and ensures the reliability of your scientific outcomes.

References

  • AA BLOCKS INC. (n.d.). Safety Data Sheet.
  • Generic SDS Provider. (n.d.). Safety Data Sheet.
  • KISHIDA CHEMICAL CO., LTD. (2020, September 18). 4-Cyclopropylpyridin-3-ylboronic acid Safety Data Sheet. Retrieved from [Link]

  • Generic SDS Provider. (n.d.). MSDS - Safety Data Sheet.
  • J & W PharmLab, LLC. (n.d.). [1-Benzyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride MATERIAL SAFETY DATA SHEET.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.